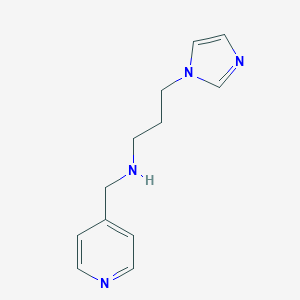

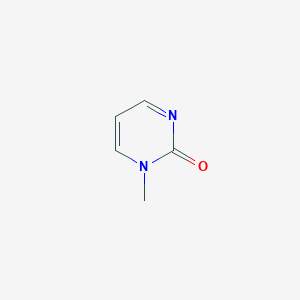

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine, also known as CP-122,288, is a selective histamine H3 receptor antagonist. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis of Histamine Receptor Agonists

This compound is a crucial intermediate in the synthesis of potent impromidine-type histamine H2 receptor agonists. It is efficiently prepared from trans-urocanic acid, serving as a valuable intermediate for developing impromidine analogues. These compounds are essential for medical research, particularly in studying gastrointestinal disorders and cardiac diseases (Sellier et al., 1992).

Development of Antibacterial and Antimicrobial Agents

The compound's derivatives have been explored for their potential antimicrobial activity. Specifically, novel pyrazoline derivatives containing the imidazo[1, 2-a]pyridines moiety were synthesized and showed considerable antimicrobial properties. This research is pivotal in the ongoing search for new antibacterial and antimicrobial agents to combat resistant strains of bacteria and other pathogens (Shah et al., 2008).

Advancements in Polymer Science

Research has also extended into the field of polymer science, where the compound's derivatives have been utilized in synthesizing polyimides with excellent solubility and thermal stability. These materials are crucial for developing high-performance plastics, coatings, and electronic materials, showcasing the compound's versatility beyond pharmaceutical applications (Ghaemy & Alizadeh, 2009).

Contributions to Luminescent Materials

The synthesis of luminescent fused imidazole bicyclic acetic esters through a multicomponent catalytic approach highlights another application. These compounds, which feature the core structure of the discussed chemical, have promising luminescent properties, making them valuable for developing new optical materials and sensors (Veltri et al., 2020).

properties

IUPAC Name |

3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12/h2-3,5-7,9,11,14H,1,4,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKABRUIDAEGCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580057 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine | |

CAS RN |

279236-32-7 |

Source

|

| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)

![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)